molecular formula C19H12N2O4 B2401681 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1235337-41-3

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2401681
CAS No.: 1235337-41-3
M. Wt: 332.315
InChI Key: XVXUECZIDSXWMM-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization and amide formation processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoxazole and pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is unique due to its specific structural features that combine the benzoxazole and pyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-oxopyran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-17-10-7-13(11-24-17)18(23)20-14-8-5-12(6-9-14)19-21-15-3-1-2-4-16(15)25-19/h1-11H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXUECZIDSXWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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